2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile
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Overview
Description
Adagrasib, sold under the brand name Krazati, is an anticancer medication used to treat non-small cell lung cancer and colorectal cancer. It is an inhibitor of the RAS GTPase family, specifically targeting the KRAS G12C mutation . This compound is taken orally and is being developed by Mirati Therapeutics .
Preparation Methods
Adagrasib is synthesized through a multi-step process involving several key intermediates. The process also involves a transition-metal-free oxidation of a sulfide intermediate and the use of a leaving group with favorable steric and electronic characteristics at the 4-OH position of the tetrahydropyridopyrimidine core . Industrial production methods have been optimized to enhance scalability and reduce costs, including the removal of halogenated solvents and the implementation of single crystallization of the final active pharmaceutical ingredient .
Chemical Reactions Analysis
Adagrasib undergoes various chemical reactions, including oxidation, nucleophilic aromatic substitution, and crystallization. Common reagents used in these reactions include chiral building blocks, sulfide intermediates, and specific leaving groups . The major products formed from these reactions are the key intermediates and the final active pharmaceutical ingredient, adagrasib .
Scientific Research Applications
Adagrasib has shown significant clinical activity in pretreated patients with several tumor types, including non-small cell lung cancer and colorectal cancer . It is used in combination with other agents, such as cetuximab, to enhance its efficacy . The compound is also being investigated for its potential use in other solid tumors harboring the KRAS G12C mutation . Additionally, adagrasib’s ability to penetrate the central nervous system makes it a promising candidate for treating brain metastases .
Mechanism of Action
Adagrasib is a small molecule covalent inhibitor of KRAS G12C. It selectively and irreversibly binds to the KRAS G12C protein, locking it in its inactive guanosine diphosphate-bound state . This inhibition prevents downstream signaling in the RAS pathway, leading to tumor cell death and shrinkage . The compound specifically targets the cysteine 12 residue in the KRAS G12C protein, thereby inhibiting KRAS-dependent signaling .
Comparison with Similar Compounds
Adagrasib is often compared with sotorasib, another KRAS G12C inhibitor approved by the FDA . Both compounds are used to treat non-small cell lung cancer with the KRAS G12C mutation. adagrasib has shown the ability to penetrate the central nervous system, making it effective against brain metastases, which is a unique feature compared to sotorasib . Other similar compounds include AMG-510 and MRTX849, which also target the KRAS G12C mutation .
Properties
Molecular Formula |
C32H35ClFN7O2 |
---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
2-[4-[7-(8-chloronaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3 |
InChI Key |
PEMUGDMSUDYLHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
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